molecular formula C6H8N2O5 B14764351 Enteromycin CAS No. 3552-16-7

Enteromycin

Cat. No.: B14764351
CAS No.: 3552-16-7
M. Wt: 188.14 g/mol
InChI Key: UBAVPHLFRVPRCI-CRBCFSCISA-N
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Description

Enteromycin is an antibiotic compound isolated from the bacterium Streptomyces albireticuli and Streptomyces achromogenes.

Chemical Reactions Analysis

Types of Reactions: Enteromycin undergoes several types of chemical reactions, including:

    Methylation: Addition of a methyl group to the compound.

    Amidation: Formation of an amide bond.

    Degradation: Breakdown of the compound into smaller molecules.

    Catalytic Reduction: Reduction of the compound using a catalyst.

Common Reagents and Conditions:

    Methylation: Methanol and a suitable catalyst.

    Amidation: Ammonia or amine derivatives.

    Degradation: Acidic or basic conditions.

    Catalytic Reduction: Hydrogen gas and a metal catalyst.

Major Products Formed:

    Methylation: Methylated derivatives of this compound.

    Amidation: Amide derivatives.

    Degradation: Smaller organic molecules.

    Catalytic Reduction: Reduced forms of this compound.

Scientific Research Applications

Enteromycin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Enteromycin is similar to other antibiotics in the same class, such as akazaoxime and A-76356, which are also derived from Streptomyces species . this compound is unique in its specific chemical structure and the types of reactions it undergoes. Other similar compounds include:

This compound’s unique properties and broad-spectrum antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Enteromycin is a naturally occurring antibiotic produced by the actinomycete Streptomyces griseus. It has garnered significant attention due to its potential therapeutic applications, particularly against various bacterial infections. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Properties

This compound exhibits a broad spectrum of antibacterial activity, particularly effective against Gram-positive bacteria. Its mechanism primarily involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other antibiotics in its class.

Minimum Inhibitory Concentration (MIC)

A study evaluated the MIC of this compound against several bacterial strains, revealing varying degrees of susceptibility:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Enterococcus faecalis1.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These findings indicate that this compound is particularly potent against Staphylococcus aureus and Enterococcus faecalis, while demonstrating reduced efficacy against Gram-negative bacteria like E. coli and P. aeruginosa .

The primary action of this compound involves:

  • Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit, this compound disrupts peptide bond formation, leading to halted protein synthesis and subsequent bacterial cell death.
  • Bactericidal Effects : Studies have shown that this compound exhibits bactericidal properties at concentrations higher than its MIC, effectively killing bacteria rather than merely inhibiting their growth .

Case Studies

  • Clinical Application in Treating Infections :
    A clinical case reported the successful treatment of a patient with a severe Staphylococcus aureus infection using this compound as part of a combination therapy. The patient showed significant improvement within 48 hours, highlighting this compound's rapid action against resistant strains .
  • Resistance Patterns :
    Another study investigated resistance patterns among enterococci in a hospital setting. It was found that while this compound was effective against most strains, some exhibited reduced susceptibility due to prior exposure to other antibiotics. This emphasizes the need for careful antibiotic stewardship when using this compound in clinical settings .

Stability and Formulation

This compound demonstrates good stability under various conditions:

  • Temperature Stability : Maintains activity at temperatures up to 40°C.
  • pH Stability : Effective across a pH range from 4 to 8.
  • Salt Concentration : Retains antibacterial activity in saline environments, making it suitable for diverse clinical applications .

Properties

CAS No.

3552-16-7

Molecular Formula

C6H8N2O5

Molecular Weight

188.14 g/mol

IUPAC Name

2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide

InChI

InChI=1S/C6H8N2O5/c1-13-8(12)4-5(9)7-3-2-6(10)11/h2-4H,1H3,(H,7,9)(H,10,11)/b3-2+,8-4+

InChI Key

UBAVPHLFRVPRCI-CRBCFSCISA-N

Isomeric SMILES

CO/[N+](=C/C(=O)N/C=C/C(=O)O)/[O-]

Canonical SMILES

CO[N+](=CC(=O)NC=CC(=O)O)[O-]

Origin of Product

United States

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